molecular formula C19H16N4O3 B2491568 2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]acetamide CAS No. 1226441-11-7

2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]acetamide

Cat. No.: B2491568
CAS No.: 1226441-11-7
M. Wt: 348.362
InChI Key: CWZUCQJTBSSVLH-UHFFFAOYSA-N
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Description

2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]acetamide is a complex organic compound with a unique structure that combines elements of pyrrolidinone and quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]acetamide typically involves multiple steps:

    Formation of the Pyrrolidinone Moiety: The pyrrolidinone ring can be synthesized through the reaction of succinic anhydride with ammonia or primary amines under controlled conditions.

    Quinoline Derivative Synthesis: The quinoline moiety is often synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Coupling Reaction: The final step involves coupling the pyrrolidinone and quinoline derivatives through an acylation reaction, often using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and quinoline moieties, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide linkage, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrrole and quinoline rings

    Reduction: Reduced forms of the carbonyl groups

    Substitution: Various substituted amides and esters

Scientific Research Applications

2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]acetamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or photonic properties.

    Biological Research: The compound can be used as a probe to study biological processes, including enzyme activity and protein interactions.

    Industrial Applications: It may be used in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, modulating their activity. The quinoline moiety is particularly important for its ability to intercalate with DNA, making it a potential candidate for anticancer research.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dioxopyrrolidin-1-yl 3-(2-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)ethoxy)propanoate
  • 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid
  • 2,5-Dioxopyrrolidin-1-yl 1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12,15,18-hexaoxahenicosan-21-oate

Uniqueness

What sets 2-(2,5-dioxopyrrolidin-1-yl)-N-[2-(1H-pyrrol-1-yl)quinolin-8-yl]acetamide apart from similar compounds is its unique combination of the pyrrolidinone and quinoline moieties. This dual functionality allows it to interact with a broader range of biological targets and participate in a wider variety of chemical reactions, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-(2-pyrrol-1-ylquinolin-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3/c24-16(12-23-17(25)8-9-18(23)26)20-14-5-3-4-13-6-7-15(21-19(13)14)22-10-1-2-11-22/h1-7,10-11H,8-9,12H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWZUCQJTBSSVLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)NC2=CC=CC3=C2N=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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